![molecular formula C20H18BrN3O3 B2776099 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 877623-01-3](/img/structure/B2776099.png)
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 2-aminopyrimidine . 2-Aminopyrimidines are heterocyclic compounds that have been studied for their antitrypanosomal and antiplasmodial activities . They have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the structure of interest, have been investigated for their aldose reductase (ALR2) inhibitory activity. These compounds, particularly those bearing a phenol or catechol moiety, displayed significant inhibitory potency in the micromolar/submicromolar range. The introduction of a hydroxy group enhanced inhibitory potency, indicating the critical role of phenol or catechol hydroxyls in enzyme pharmacophoric recognition. Additionally, these derivatives exhibited notable antioxidant properties, with catechol derivatives showing the best activity. This suggests potential applications in managing conditions related to oxidative stress and aldose reductase activity, such as complications from diabetes (La Motta et al., 2007).
Antifungal Properties
Another study focused on pyrazolo[1,5-a]pyrimidines derivatives, similar in structural motif to the compound of interest, revealed good antifungal abilities against certain phytopathogenic fungi. Specifically, derivatives of these compounds showed promising antifungal efficacy against Colletotrichum gloeosporioides, a pathogen responsible for a variety of plant diseases. This suggests the potential for the development of new antifungal agents based on the pyrimidine structural framework (Zhang et al., 2016).
DNA Cleavage and Anticancer Activity
Copper(II) complexes containing substituted phenolate-type ligands, related to the pyrimidin-4-yl and phenol groups, demonstrated DNA cleavage activities. These complexes could act through hydrolytic and oxidative pathways, suggesting their potential use in anticancer therapy by targeting DNA integrity in cancer cells. Such activities point towards the exploration of these compounds in designing drugs with specific mechanisms of action against cancer (Peralta et al., 2010).
Enzyme Inhibition for Therapeutic Applications
The inhibitory activity on thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates was explored. These compounds, especially those with modifications on the pyrimidine ring similar to the query compound, showed potent inhibitory activity. Such dual inhibition can be crucial for developing therapeutics against various diseases, including cancer, by targeting folate metabolism pathways (Gangjee et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-12(2)11-26-13-7-8-14(16(25)9-13)19-18(10-23-20(22)24-19)27-17-6-4-3-5-15(17)21/h3-10,25H,1,11H2,2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWELKDHXFXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3Br)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
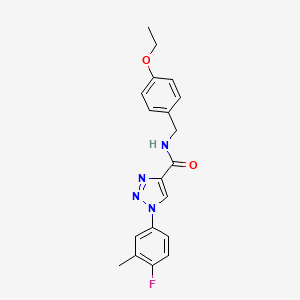

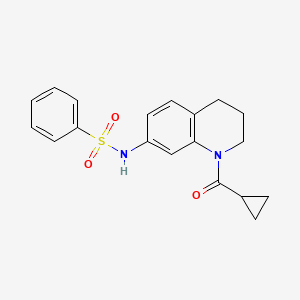
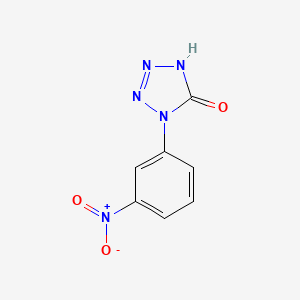
![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)
![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)
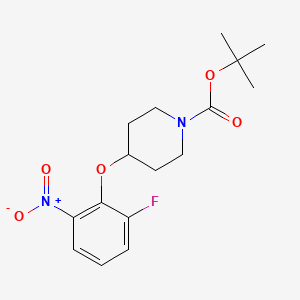
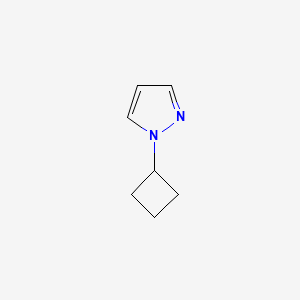

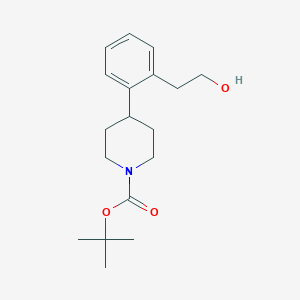
![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)
![methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2776036.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B2776038.png)

